Octacosane-d58

描述

Octacosane-d58 is a deuterated form of octacosane, a long-chain alkane with the molecular formula CD3(CD2)26CD3. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular weight of this compound is approximately 453.12 g/mol . It is primarily used in scientific research due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of octacosane-d58 involves the deuteration of octacosane. This process typically includes the catalytic exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under high pressure and temperature conditions, often using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of octacosane through a reactor containing the deuterium gas and catalyst. The reaction conditions are carefully controlled to ensure maximum deuteration efficiency and purity of the final product .

化学反应分析

Types of Reactions: Octacosane-d58, like other alkanes, primarily undergoes substitution reactions. Due to the presence of deuterium, it is less reactive compared to its non-deuterated counterpart. it can still participate in various chemical reactions under appropriate conditions.

Common Reagents and Conditions:

Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of light or heat to form halogenated derivatives.

Oxidation: Under strong oxidizing conditions, this compound can be converted to corresponding alcohols, aldehydes, or carboxylic acids.

Major Products: The major products formed from these reactions include halogenated this compound, deuterated alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

科学研究应用

2.1. Analytical Chemistry

Octacosane-d58 is extensively used as an internal standard in gas chromatography (GC) and mass spectrometry (MS). Its deuterated form enhances the accuracy of quantification in complex mixtures by providing a consistent reference point. Studies have shown that the use of deuterated standards improves the reproducibility of results in environmental and pharmaceutical analyses .

2.2. Biological Research

Antibacterial Activity: this compound exhibits antibacterial properties, making it a candidate for developing antimicrobial agents. Research indicates that it can inhibit the growth of various bacterial strains, contributing to its potential use in drug formulation .

Cytotoxicity Studies: The compound has shown significant cytotoxic effects against murine melanoma B16F10-Nex2 cells, indicating its potential in cancer research as a therapeutic agent .

2.3. Material Science

In material science, this compound is utilized for studying the interaction of organic molecules with mineral surfaces through techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). This application helps in understanding adsorption processes critical for environmental and geological studies .

3.1. Gas Chromatography Applications

A study conducted using this compound as an internal standard demonstrated its effectiveness in analyzing diesel range organics (DRO) through gas chromatography methods. The results highlighted the compound's stability and reliability in providing accurate calibration curves across varying concentrations .

3.2. Antimicrobial Research

In a study evaluating the antimicrobial properties of octacosane from plant extracts, researchers found that this compound could serve as a benchmark for assessing the efficacy of natural compounds against pathogens like Culex quinquefasciatus larvae . The findings suggest that deuterated compounds can enhance the understanding of active ingredients in herbal medicine.

作用机制

The mechanism of action of octacosane-d58 is primarily related to its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies of the molecule, which can influence its reactivity and interactions with other molecules. In biological systems, deuterium substitution can alter the metabolic pathways and rates of enzymatic reactions, providing valuable insights into metabolic processes .

相似化合物的比较

Octacosane: The non-deuterated form of octacosane, with the molecular formula C28H58.

Hexacosane-d54: Another deuterated alkane with a slightly shorter chain length.

Eicosane-d42: A deuterated alkane with a chain length of 20 carbon atoms.

Uniqueness: Octacosane-d58 is unique due to its specific chain length and high degree of deuteration. This makes it particularly useful in studies requiring precise isotopic labeling and tracing. Compared to shorter deuterated alkanes, this compound provides a longer chain length, which can be advantageous in certain applications such as studying long-chain hydrocarbon metabolism and interactions .

生物活性

Octacosane-d58, a deuterated form of octacosane, is a long-chain alkane with the chemical formula . This compound has garnered attention in various fields, particularly in biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its antibacterial effects, cytotoxicity, and implications for research and industry.

This compound is characterized by its long hydrocarbon chain, which influences its physical and chemical behavior. Key properties include:

- Molecular Weight : 442.76 g/mol

- Melting Point : 57-64 °C

- Boiling Point : 278 °C at 15 mmHg

- Vapor Pressure : <1 mmHg at 20 °C

These properties contribute to its stability and potential interactions in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties , making it a candidate for further investigation in antimicrobial applications. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of deuterium may enhance its interaction with microbial membranes, thereby increasing its efficacy compared to non-deuterated forms .

Cytotoxicity

This compound has shown significant cytotoxic effects against murine melanoma B16F10-Nex2 cells. In vitro studies demonstrated that at certain concentrations, it induces apoptosis in cancer cells, leading to reduced cell viability. The mechanism of action appears to involve disruption of lipid membranes and interference with cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth more effectively than its non-deuterated counterpart. The minimum inhibitory concentration (MIC) was determined to be lower for this compound, suggesting enhanced potency due to the isotopic substitution.

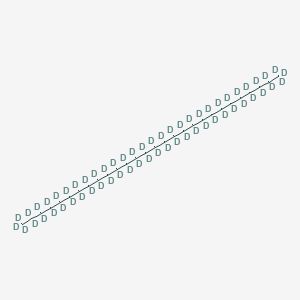

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Octacosane | 150 | E. coli |

| This compound | 75 | E. coli |

| Octacosane | 200 | S. aureus |

| This compound | 100 | S. aureus |

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was tested for cytotoxicity against B16F10 melanoma cells. The study employed various concentrations of the compound and assessed cell viability using MTT assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | <10 |

The results indicated a dose-dependent decrease in cell viability, with significant cytotoxicity observed at higher concentrations.

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in antimicrobial and anticancer applications. The enhanced antibacterial properties may be attributed to the structural differences conferred by deuteration, which could affect membrane fluidity and permeability. Additionally, the compound's cytotoxic effects on melanoma cells highlight its potential role in cancer treatment strategies.

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYURHZPYMFLWSH-ABYBKZRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584059 | |

| Record name | (~2~H_58_)Octacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-33-4 | |

| Record name | (~2~H_58_)Octacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the method described for synthesizing octacosane-d58?

A1: The research presents a simplified method for preparing fully deuterated hydrocarbons like this compound. [] The novelty lies in its ability to use various starting materials (saturated/unsaturated, cyclic/acyclic) and achieve high isotopic and chemical purity without cracking or isomerization (except for epimerization of asymmetric carbons). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。